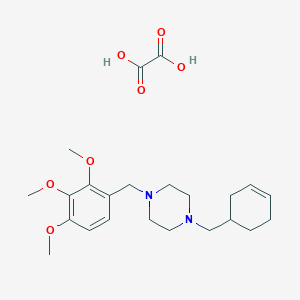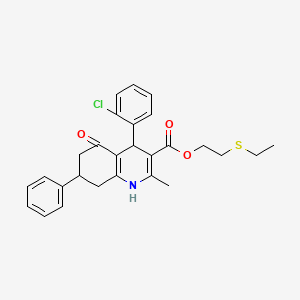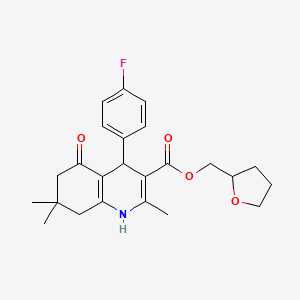
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. MI-219 is a potent inhibitor of the MDM2-p53 interaction, which is a key pathway involved in the regulation of the p53 tumor suppressor protein.
Mécanisme D'action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide is a potent inhibitor of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a key tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation, thereby preventing the accumulation of p53 and its activation. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and the promotion of cell survival and proliferation. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to accumulate and become activated. This leads to the induction of p53-dependent apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been shown to induce p53-dependent apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been shown to have anti-inflammatory and anti-viral effects. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has not been extensively studied for its biochemical and physiological effects in non-cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for the MDM2-p53 interaction, which makes it a useful tool for studying this pathway. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide also has some limitations for lab experiments. It has a low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has not been extensively studied for its off-target effects, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide. One direction is to further investigate its potential use in cancer therapy. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has shown promising results in preclinical studies, but more studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential use in other diseases, such as Alzheimer's disease and viral infections. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has shown some promising results in these areas, but more studies are needed to determine its potential. Finally, future studies should investigate the off-target effects of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide and develop more potent and specific inhibitors of the MDM2-p53 interaction.
Méthodes De Synthèse
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-bromo-2-chloro-1,3-dioxolane, which is then reacted with 2-aminobenzophenone to give 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide. This intermediate is then reacted with 1-methyl-2-phenylethylamine to give 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide.
Applications De Recherche Scientifique
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce p53-dependent apoptosis in cancer cells and inhibit tumor growth in animal models. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential use in cancer therapy, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has also been studied for its potential use in other diseases, such as Alzheimer's disease and viral infections.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(14-16-8-3-2-4-9-16)22-19(24)12-7-13-23-20(25)17-10-5-6-11-18(17)21(23)26/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFKODQOSCJQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4955114.png)
![6-amino-4-(4-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955116.png)
![N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]](/img/structure/B4955128.png)
![diethyl [4-(4-fluorophenoxy)butyl]malonate](/img/structure/B4955131.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4955139.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B4955173.png)

![4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4955186.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
